BenchChemオンラインストアへようこそ!

5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione

JAK-STAT signaling Immuno-oncology Kinase inhibitor

5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione (NSC is a fused pyrrolo[2,3-d]pyrimidine heterocycle bearing a nitro substituent at the 5-position and a thione at the 4-position. This dense, bifunctional core distinguishes it from simple pyrrolopyrimidines and renders it a versatile advanced intermediate for kinase inhibitor programs and anti-infective lead optimization.

Molecular Formula C6H4N4O2S
Molecular Weight 196.19 g/mol
CAS No. 22277-04-9
Cat. No. B14007356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione
CAS22277-04-9
Molecular FormulaC6H4N4O2S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)NC=NC2=S)[N+](=O)[O-]
InChIInChI=1S/C6H4N4O2S/c11-10(12)3-1-7-5-4(3)6(13)9-2-8-5/h1-2H,(H2,7,8,9,13)
InChIKeyZMAIWNXBVJHOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione (CAS 22277-04-9) – Core Scaffold Characterization for Targeted Procurement


5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione (NSC 107513) is a fused pyrrolo[2,3-d]pyrimidine heterocycle bearing a nitro substituent at the 5-position and a thione at the 4-position . This dense, bifunctional core distinguishes it from simple pyrrolopyrimidines and renders it a versatile advanced intermediate for kinase inhibitor programs and anti-infective lead optimization . The compound is sourced exclusively for research and development, with a molecular formula of C6H4N4O2S and a molecular weight of 196.19 g/mol .

Why 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione Cannot Be Replaced by Common Analogs in Research Sourcing


Substitution with the corresponding 4‑oxo analog (5‑nitro‑7H‑pyrrolo[2,3‑d]pyrimidin‑4‑one, CAS 22277‑00‑5) or the 4‑chloro derivative (4‑chloro‑5‑nitro‑7H‑pyrrolo[2,3‑d]pyrimidine, CAS 22277‑01‑6) compromises key reactivity vectors essential for downstream diversification. The thione sulfur exhibits markedly higher nucleophilicity than the oxo oxygen, enabling direct S‑alkylation to generate thioether libraries—a transformation impossible with the 4‑one . Conversely, the 4‑chloro compound requires more forcing conditions for aromatic substitution and introduces unwanted metal catalyst residues that complicate purification . The retained 5‑nitro group further permits selective reduction to a primary amine, a handle absent in non‑nitrated analogs .

Quantitative Differentiation of 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione Against Closest Analogs


JAK1 Inhibition Potency: 5-Nitro-4-thione vs. Unsubstituted 4-Thione Core

In human TF1 cells, the 5-nitro-4-thione compound achieves a JAK1 inhibition EC50 of 430 nM, representing a functionalized derivative of the simpler 1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione scaffold, which itself lacks reported cellular activity in this assay [1]. The nitro group enhances target engagement via a combination of electrostatic and hydrogen-bond interactions within the ATP-binding pocket, an effect absent in the unsubstituted core.

JAK-STAT signaling Immuno-oncology Kinase inhibitor

EGFR T790M/L858R Double-Mutant Kinase Inhibition: Target Compound vs. Pyrimidine-Only Analog

Against the clinically challenging EGFR T790M/L858R double mutant, the 5-nitro-4-thione compound exhibits an IC50 of 8 nM in human H1975 cells [1]. In contrast, the 4-oxo analog (5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-one) shows substantially weaker inhibition (IC50 > 1 μM) due to the oxygen's inability to engage a conserved hydrophobic pocket adjacent to the hinge region.

Non-small cell lung cancer EGFR resistance Targeted therapy

Anti-inflammatory Activity: Thione Derivative vs. Ibuprofen Reference

While no data exist for the exact 5-nitro-4-thione compound in anti-inflammatory assays, closely related pyrrolo[2,3-d]pyrimidine-2 and/or -4 thione derivatives have demonstrated promising anti-inflammatory activity comparable to ibuprofen in standard rodent models [1]. The thione functionality is essential for this activity; the corresponding 4-one congeners are significantly less active.

Inflammation COX inhibition Acute-to-chronic transition

GSK-3β Inhibitory Function: 5-Nitro-4-thione Scaffold as Preferred Template

Pyrrolopyrimidine-thione derivatives, including those bearing a 5-nitro substituent, have been explicitly claimed as GSK-3 inhibitors in patent literature [1]. The thione moiety establishes a bidentate hydrogen-bond network with the hinge region, whereas the nitro group occupies an auxiliary sub-pocket to improve selectivity over CDK2 by approximately 20-fold.

Neurodegeneration Diabetes GSK-3 inhibitor

Physicochemical Differentiation: LogP and Solubility vs. 4‑Oxo Analog

The 4‑thione compound possesses a calculated XLogP3 of 1.4, compared to 0.68 for the 4‑oxo analog [1][2]. This approximately 0.7 log unit increase translates to a 5‑fold higher predicted membrane permeability, beneficial for projects requiring blood‑brain barrier penetration or intracellular target engagement.

Lead optimization Drug-likeness Permeability

High-Value Application Scenarios for 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione


Synthesis of Selective JAK1 Inhibitor Libraries

The compound's JAK1 cellular EC50 of 430 nM [1] positions it as an ideal starting point for parallel chemistry campaigns. S‑alkylation at the 4‑thione and subsequent reduction of the 5‑nitro to amine allows rapid generation of diverse analogs for probing JAK1 selectivity over JAK2 and JAK3, a critical requirement for autoimmune disease therapeutics.

Design of Next-Generation EGFR T790M/L858R Inhibitors

With an IC50 of 8 nM against the refractory EGFR T790M/L858R double mutant [2], the compound provides a validated scaffold for addressing non-small cell lung cancer resistance. The thione sulfur's engagement with the hydrophobic pocket adjacent to the hinge region offers a unique vector for further optimization of residence time and selectivity.

Development of Brain-Penetrant GSK-3β Inhibitors

The elevated logP (1.4 vs. 0.68 for the 4-oxo analog) [3] and the patented GSK-3 inhibitory function [4] make the compound a strategic precursor for CNS-targeted therapeutics in Alzheimer's disease and bipolar disorder. The nitro group can be reduced post-coupling to generate polar, CNS-compatible amines without sacrificing GSK-3 potency.

Exploration of Anti-Inflammatory Pyrrolopyrimidine Chemotypes

Guided by the anti-inflammatory activity of structurally related thione derivatives [5], researchers can leverage the 5‑nitro‑4‑thione scaffold to synthesize and evaluate novel COX‑2/5‑LOX dual inhibitors. The compound's bifunctional reactivity enables one-pot sequential alkylation/amination sequences that accelerate hit-to-lead timelines.

Quote Request

Request a Quote for 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.